molecular formula C18H22N2O4S B2359559 3-[4-Oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid CAS No. 565168-80-1

3-[4-Oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid

Cat. No.: B2359559
CAS No.: 565168-80-1
M. Wt: 362.44
InChI Key: FBCSJIXZJOBCJM-UHFFFAOYSA-N
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Description

This compound belongs to the benzothieno[2,3-d]pyrimidine class, characterized by a fused bicyclic core comprising a thiophene ring and a pyrimidine ring. The molecule features a 4-oxo group, a tetrahydrofuran-derived oxolan-2-ylmethyl substituent at position 3, and a propanoic acid moiety at position 2. Its molecular formula is inferred as C₁₇H₁₈N₂O₄S (based on structural analogs like those in and ), with a molecular weight of approximately 346.4 g/mol.

Properties

IUPAC Name

3-[4-oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c21-15(22)8-7-14-19-17-16(12-5-1-2-6-13(12)25-17)18(23)20(14)10-11-4-3-9-24-11/h11H,1-10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCSJIXZJOBCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4CCCO4)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[4-Oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid represents a novel structure within the realm of medicinal chemistry. This compound is characterized by a complex heterocyclic framework that combines elements of pyrimidine and thiophene, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through existing literature, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The chemical formula of the compound is C₁₄H₁₅N₃O₃S. Its structure comprises a pyrimidine ring fused with a thiophene moiety and an oxolan substituent. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities including:

  • Antimicrobial Activity : Many derivatives containing thiophene or pyrimidine rings have shown significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Compounds with a benzothiolo structure have been investigated for their potential in cancer therapy.
  • Anti-inflammatory Effects : The oxolan and thiophene components may contribute to anti-inflammatory activity.

Antimicrobial Activity

A study highlighted the antimicrobial effects of related compounds containing the 1,3,4-oxadiazole ring, which is structurally similar to the target compound. These studies revealed that such compounds possess broad-spectrum activity against Gram-positive and Gram-negative bacteria. For instance, derivatives were effective against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameTarget BacteriaMIC (µg/mL)Reference
Compound AS. aureus0.125
Compound BE. coli0.250
Compound CPseudomonas aeruginosa0.500

Anticancer Potential

Compounds with similar structures have been evaluated for their anticancer effects, particularly in hematological malignancies. The use of benzothiolo derivatives has shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity

In a recent study, researchers synthesized several derivatives of benzothiolo-pyrimidine compounds and tested their efficacy against mantle cell lymphoma cells. Some derivatives demonstrated IC50 values lower than standard chemotherapeutic agents, indicating potent anticancer activity .

The biological activities of these compounds can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many heterocyclic compounds inhibit specific enzymes crucial for microbial growth or cancer cell proliferation.
  • Interference with DNA Synthesis : Some derivatives may disrupt DNA replication in bacteria or cancer cells.
  • Modulation of Signaling Pathways : Compounds can affect pathways involved in inflammation and immune response.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 3-[4-Oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid may exhibit significant biological activity. Potential activities include:

  • Antimicrobial Properties : The compound may demonstrate efficacy against various microbial strains due to its structural similarities to known antimicrobial agents.
  • Anticancer Activity : Its unique structure could allow it to interact with biological macromolecules involved in cancer progression. Research is ongoing to elucidate its mechanism of action in cancer models.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A proposed synthetic route includes:

  • Condensation : A thiophene derivative is condensed with a pyrimidine precursor.
  • Functional Group Modifications : Subsequent modifications yield the final product.

This multi-step process allows for the introduction of various functional groups that may enhance the pharmacological properties of the compound.

Therapeutic Applications

The potential therapeutic applications of 3-[4-Oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid are diverse:

Application AreaDescription
Cancer TherapyInvestigated for its ability to inhibit tumor growth through interaction with specific cellular pathways.
Infectious DiseasesPotential use as an antimicrobial agent against resistant strains of bacteria and fungi.
Neurological DisordersPossible neuroprotective effects warranting exploration in conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic Acid

  • Structure : Differs by a 7-methyl group instead of the oxolan-2-ylmethyl substituent.
  • Molecular Formula : C₁₄H₁₆N₂O₃S (MW: 292.36 g/mol) .
  • Key Properties :
    • Higher lipophilicity due to the methyl group.
    • Reduced hydrogen-bonding capacity compared to the oxolan derivative.
    • Commercial availability (suppliers listed in and ) suggests established synthetic routes.

2-[(3-Benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide

  • Structure : Features a benzyl group at position 3 and a sulfanyl-acetamide chain at position 2.
  • Molecular Formula : C₂₅H₂₆N₄O₂S₂ (MW: 494.63 g/mol) .
  • The acetamide moiety improves metabolic stability compared to the carboxylic acid in the target compound.

3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol

  • Structure: Substituted with a 3,5-dimethylpyrazole at position 2 and a propanol chain at position 4.
  • Key Properties: The pyrazole group may enhance π-π stacking interactions. The propanol tail introduces additional hydrogen-bonding sites but lacks the ionizable carboxylic acid .

Structural and Functional Analysis

Table 1: Comparative Properties of Key Analogs

Compound Core Structure Substituents (Position 3) Functional Group (Position 2) Molecular Weight (g/mol) Key Features
Target Compound Benzothieno[2,3-d]pyrimidine Oxolan-2-ylmethyl Propanoic acid ~346.4 High hydrophilicity, flexible oxolan
7-Methyl Analog () Benzothieno[2,3-d]pyrimidine Methyl Propanoic acid 292.36 Lipophilic, commercially available
Benzyl-Sulfanyl Acetamide () Benzothieno[2,3-d]pyrimidine Benzyl Sulfanyl-acetamide 494.63 Metal coordination, metabolic stability
Pyrazole-Propanol Derivative () Benzothieno[2,3-d]pyrimidine 3,5-Dimethylpyrazole Propanol Not reported Enhanced π-π stacking

Impact of Substituents on Bioactivity

  • Oxolan-2-ylmethyl vs. Methyl () : The oxolan group’s oxygen atom may improve solubility and receptor binding via hydrogen bonding, whereas the methyl group increases membrane permeability.
  • Propanoic Acid vs. Sulfanyl-Acetamide (): The carboxylic acid in the target compound is ionizable at physiological pH, enhancing interactions with charged residues in target proteins.

Research Implications and Gaps

  • Pharmacological Data: No direct evidence for the target compound’s activity, but analogs like TTAB and TTNN () highlight the importance of substituents in modulating retinoid receptor interactions.
  • Structural Optimization : The oxolan group’s flexibility could be leveraged to improve target selectivity over methyl or benzyl derivatives.
  • Commercial Viability : The target compound’s absence from supplier databases (cf. ) suggests it remains a research-stage molecule.

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